7H-Pyrrolo[2,3-d]pyrimidin-2-amine
CAS No.: 93366-88-2
Cat. No.: VC0559650
Molecular Formula: C6H6N4
Molecular Weight: 134.14
Purity: 97%min
* For research use only. Not for human or veterinary use.
![7H-Pyrrolo[2,3-d]pyrimidin-2-amine - 93366-88-2](/images/no_structure.jpg)
Specification
CAS No. | 93366-88-2 |
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Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 |
IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Standard InChI | InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10) |
SMILES | C1=CNC2=NC(=NC=C21)N |
Canonical SMILES | C1=CNC2=NC(=NC=C21)N |
Introduction
Chemical Properties and Structure
Molecular Structure and Basic Information
7H-Pyrrolo[2,3-d]pyrimidin-2-amine consists of a pyrrole ring fused with a pyrimidine ring, featuring an amino group at the 2-position. This heterocyclic structure provides multiple sites for potential modification, allowing medicinal chemists to develop derivatives with targeted biological activities.
Property | Value |
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Molecular Formula | C6H6N4 |
Molecular Weight | 134.13900 g/mol |
Density | 1.619 g/cm³ |
Boiling Point | 359.786°C at 760 mmHg |
Flash Point | 171.393°C |
Exact Mass | 134.05900 |
PSA (Polar Surface Area) | 68.32000 |
LogP | 0.47020 |
Index of Refraction | 1.824 |
Recommended Storage | 2-8°C |
Hazard Codes | Xi |
Physical and Chemical Characteristics
The compound exhibits a relatively high boiling point of 359.786°C at standard pressure, indicating strong intermolecular forces . Its moderate LogP value of 0.47020 suggests a balance between hydrophilicity and lipophilicity, which may contribute to reasonable solubility in both aqueous and organic solvents . The polar surface area (PSA) of 68.32000 indicates the presence of hydrogen bond donors and acceptors, which are important for biological interactions .
The Xi hazard code indicates that the compound may cause irritation, suggesting caution during handling and storage . For optimal stability, the compound should be stored at 2-8°C .
Pharmaceutical Applications and Derivatives
LRRK2 Inhibition for Parkinson's Disease
One of the most significant applications of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine derivatives is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. Specifically, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines have emerged as potent LRRK2 inhibitors with therapeutic potential .
Research published in 2018 described the development of these derivatives through optimization of physicochemical properties and kinase selectivity. One derivative, identified as "compound 7" in the research, demonstrated:
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Potent in vitro inhibition of LRRK2 kinase activity
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Favorable physicochemical properties
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Good kinase selectivity across the kinome
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Ability to penetrate the central nervous system (CNS)
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Significant inhibition of Ser935 phosphorylation in the brain of both rats (at doses of 30 and 100 mg/kg) and mice (at 45 mg/kg) following oral administration
This research highlights the potential of the 7H-Pyrrolo[2,3-d]pyrimidin-2-amine scaffold in developing treatments for neurodegenerative disorders.
Key Derivatives and Structural Modifications
Several derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine have been developed to enhance specific properties or target particular biological pathways:
Modified Core Structures
The basic scaffold can be modified with various functional groups to alter its biological activity and physicochemical properties:
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4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines: These compounds have optimized properties for LRRK2 inhibition and CNS penetration .
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7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-(4-Methyl-2-thienyl)-N-[4-(4-MorpholinylMethyl)phenyl]-: This more complex derivative (CAS: 1142946-01-7) has a molecular formula of C22H23N5OS and a molecular weight of 405.5159 g/mol .
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7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine: This derivative (also known as FAK-IN-19, CAS: 863599-15-9) incorporates a pyridin-2-yl group at the 7-position and a 3,4,5-trimethoxyphenyl group on the 2-amino position .
Future Research Directions
Optimization of Pharmacokinetic Properties
Future research on 7H-Pyrrolo[2,3-d]pyrimidin-2-amine derivatives will likely focus on further optimization of pharmacokinetic properties, particularly:
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Enhancing CNS penetration for neurological applications
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Improving oral bioavailability
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Reducing potential off-target effects
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Extending half-life for less frequent dosing
Exploration of Novel Therapeutic Applications
Given the versatility of the 7H-Pyrrolo[2,3-d]pyrimidin-2-amine scaffold, exploration of its potential in other disease areas represents a promising direction for future research. This may include:
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Investigation of other kinase targets beyond LRRK2
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Applications in infectious diseases
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Potential in inflammatory conditions
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Development of diagnostic tools or imaging agents based on the scaffold
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